7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is an organic compound with the molecular formula C7H6IN3.
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, which is a common interaction in many bioactive molecules .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given its potential biological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine typically involves the formation of carbon-carbon and carbon-nitrogen bonds. One common method includes the cyclization of pyrrole and pyrazine rings. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIMZLSOFEBQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.